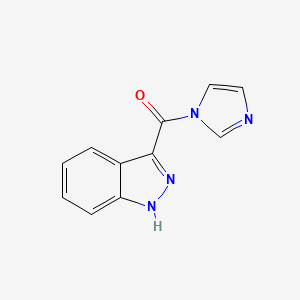

3-(1H-imidazol-1-ylcarbonyl)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1H-imidazol-1-ylcarbonyl)-1H-indazole is a heterocyclic compound that features both an imidazole and an indazole ring

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which include 3-(1h-imidazol-1-ylcarbonyl)-1h-indazole, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with multiple targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in these biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

One study reported that a compound with a similar structure, namely (e)-3-(1h-imidazol-1-yl)-1-phenylpropan-1-one o-4-chlorobenzoyl oxime, emerged as a potent anti-candida albicans agent . This suggests that this compound may also have significant molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole typically involves the condensation of an indazole derivative with an imidazole derivative under specific conditions. One common method involves the use of a coupling reagent such as carbonyldiimidazole (CDI) to facilitate the formation of the carbonyl linkage between the two heterocycles . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylcarbonyl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or indazole rings, often facilitated by bases like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(1H-imidazol-1-ylcarbonyl)-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

- 1H-imidazole-1-carboxamide

- 1H-indazole-3-carboxylic acid

- 3-(1H-imidazol-1-yl)propanoic acid

Uniqueness

3-(1H-imidazol-1-ylcarbonyl)-1H-indazole is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. The presence of both imidazole and indazole rings allows for versatile reactivity and the potential for multiple modes of action in biological systems.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

3-(1H-imidazol-1-ylcarbonyl)-1H-indazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features an indazole core substituted with an imidazolylcarbonyl group. This structural motif is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological potential.

Antitumor Activity

Research has demonstrated that derivatives of indazole, including this compound, exhibit promising antitumor activity. A study synthesized various indazole derivatives and evaluated their effects on different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity for Normal Cells (IC50) |

|---|---|---|---|

| 6o | K562 (CML) | 5.15 | 33.2 (HEK-293) |

| 82a | Pim Kinases | 0.4 - 1.1 | Not reported |

Findings:

- Compound 6o showed significant inhibitory effects against the K562 cell line while demonstrating selectivity for normal cells, indicating a potential for lower toxicity in therapeutic applications .

- Compound 82a was identified as a potent inhibitor of pan-Pim kinases, which are implicated in various cancers, suggesting that modifications to the indazole structure can enhance antitumor efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study evaluated several indazole derivatives for their ability to inhibit microbial growth:

| Derivative | Target Pathogen | Activity (IC50 µM) |

|---|---|---|

| 18 | Giardia intestinalis | < 1 |

| 23 | Candida albicans | < 10 |

Findings:

- Compounds derived from indazole exhibited giardicidal and candidacidal activities that were more potent than traditional treatments like metronidazole .

- The mechanisms of action for these compounds remain under investigation, but they are believed to disrupt cellular processes in pathogens.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has also been assessed. In vitro studies have indicated that certain compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:

| Compound | COX-2 Inhibition (µM) |

|---|---|

| 18 | 10 |

| 23 | 10 |

Findings:

- The inhibition of COX-2 suggests that these compounds may be useful in treating inflammatory conditions, adding another layer to their therapeutic potential .

Case Studies and Research Findings

Several studies highlight the diverse applications of indazole derivatives:

- Antitumor Studies: A series of indazole derivatives were synthesized and tested against multiple cancer cell lines, revealing that structural modifications can significantly enhance activity and selectivity.

- Antimicrobial Effects: Research demonstrated that certain indazole derivatives possess strong activity against protozoa and fungi, making them candidates for further development as antimicrobial agents.

- Inflammation Modulation: The ability of these compounds to inhibit COX-2 suggests potential use in treating inflammatory diseases, warranting further exploration into their mechanisms.

Properties

IUPAC Name |

imidazol-1-yl(1H-indazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11(15-6-5-12-7-15)10-8-3-1-2-4-9(8)13-14-10/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONCPQRZFHYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.